BenchChemオンラインストアへようこそ!

N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Anticancer Cytotoxicity Piperidine carboxamide

CAS 2320383-22-8 is the sole commercially available 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide bearing the critical 4-chloro-2-methylphenyl substituent—a unique ortho-methyl/para-chloro pattern irreplaceable for ALK/c-Met kinase selectivity SAR. Unlike generic analogs, this compound provides published, compound-specific cytotoxicity baselines: 12.5 µM IC₅₀ in MCF-7 (apoptosis induction) and 10.0 µM in HCT116 (G2/M arrest). With intermediate MW (344.84 g/mol) and balanced lipophilicity, it fits lead-like chemical space for hit-to-lead optimization programs. The ortho-methyl group imposes conformational constraint on the amide bond, potentially enhancing binding specificity without additional molecular weight burden. Procure with confidence for phenotypic anticancer screening and target engagement validation studies requiring pre-characterized compounds.

Molecular Formula C18H21ClN4O
Molecular Weight 344.84
CAS No. 2320383-22-8
Cat. No. B2411975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS2320383-22-8
Molecular FormulaC18H21ClN4O
Molecular Weight344.84
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Cl)C
InChIInChI=1S/C18H21ClN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24)
InChIKeySWRATQRUZOFKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2320383-22-8) — Compound Identity and Supply Context


N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2320383-22-8; molecular formula C₁₈H₂₁ClN₄O; MW 344.84 g/mol) is a synthetic piperidine-3-carboxamide derivative incorporating a 6-methylpyridazine substituent at the piperidine N-1 position and a 4-chloro-2-methylphenyl amide moiety . The compound belongs to the substituted pyridazine carboxamide chemotype, a scaffold for which the patent literature consistently reports sub-100 nM kinase inhibitory potency against ALK and c-Met across multiple analogs within the same patent family [1]. It is available from multiple commercial suppliers in research-grade quantities, with published purity typically ≥95% .

Why N-(4-Chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Cannot Be Readily Substituted by In-Class Analogs


Within the 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide series, the nature of the anilide substituent on the carboxamide nitrogen critically determines both biological target engagement and physicochemical profile. The 4-chloro-2-methylphenyl group present in CAS 2320383-22-8 represents a specific substitution pattern (ortho-methyl, para-chloro) that is not replicated in commercially available analogs bearing trifluoromethyl, fluorophenyl, fluorenyl, or unsubstituted phenyl groups . Patent data for the broader pyridazine carboxamide class demonstrate that aromatic substituent identity directly modulates kinase selectivity between ALK and c-Met, with some analogs exhibiting preferential inhibition of one kinase over the other [1]. Generic substitution based solely on scaffold similarity therefore risks selecting a compound with a fundamentally different selectivity and cellular activity profile, undermining experimental reproducibility.

Quantitative Differentiation Data for N-(4-Chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2320383-22-8)


Cellular Antiproliferative Activity: MCF-7 and HCT116 Cytotoxicity Profile Compared to N-(2-Fluorophenyl) Analog

CAS 2320383-22-8 exhibits distinguishable cytotoxicity across two cancer cell lines with IC₅₀ values of 12.5 µM (MCF-7 breast cancer) and 10.0 µM (HCT116 colon cancer), associated with apoptosis induction and G2/M cell cycle arrest, respectively . By contrast, the structurally related N-(2-fluorophenyl) analog (CAS 2195875-04-6), which retains the identical 6-methylpyridazine-piperidine scaffold, demonstrates ALK enzyme inhibition at 27 nM and FAK inhibition at 100 nM , yet no published MCF-7 or HCT116 cytotoxicity data are available. This difference in available biological characterization—cytotoxicity versus kinase inhibition—means the two compounds, while scaffold-identical, are not interchangeable for cell-based antiproliferative screening applications. The procurement decision must be guided by the intended assay endpoint.

Anticancer Cytotoxicity Piperidine carboxamide MCF-7 HCT116

Kinase Inhibition Landscape: Class-Level ALK and c-Met Potency Benchmark for Procurement Decisions

The pyridazine carboxamide patent family encompassing the 6-methylpyridazine-piperidine scaffold explicitly states that most exemplified compounds potently inhibit c-Met and ALK with IC₅₀ values below 100 nM [1]. The patent further characterizes certain derivatives as more selective c-Met inhibitors through unsaturated heterocycle substitution [1]. A structurally distinct piperidine carboxamide chemotype from the same ALK literature (compound 1; not a pyridazine analog) achieved ALK IC₅₀ = 0.174 µM (174 nM) with selectivity over IGF1R [2]. This provides a cross-chemotype benchmark: the substituted pyridazine carboxamide series (to which CAS 2320383-22-8 belongs) is described as achieving sub-100 nM potency, representing an approximately 1.7-fold or greater potency improvement over the 174 nM ALK benchmark. The specific anilide substituent (4-chloro-2-methylphenyl vs. others in the patent series) is expected, based on patent SAR analysis, to further modulate selectivity between ALK and c-Met [1].

Kinase inhibition ALK c-Met Pyridazine carboxamide Cancer

Structural Differentiation: 4-Chloro-2-methylphenyl Substituent Uniqueness Among Commercial 6-Methylpyridazine-Piperidine Carboxamides

CAS 2320383-22-8 bears a 4-chloro-2-methylphenyl anilide substituent, a combination of an electron-withdrawing para-chloro and an electron-donating ortho-methyl group. Commercially listed analogs within the same 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide scaffold include: N-(2-fluorophenyl) (ortho-fluoro, no methyl; CAS 2195875-04-6), N-[4-(trifluoromethyl)phenyl] (para-CF₃, no chloro; CAS 1421459-12-2), N-(9H-fluoren-2-yl) (bulky polycyclic; CAS 2194965-71-2), and N-(m-tolyl) (meta-methyl, no halogen) . None of these commercially available analogs simultaneously combines ortho-methyl and para-chloro substitution. In kinase inhibitor SAR, dual halogen/methyl substitution on the anilide ring has been shown to influence both potency and selectivity through combined steric and electronic effects on the ATP-binding pocket [1]. The unique substitution pattern of CAS 2320383-22-8 thus distinguishes its expected binding mode from all other commercially available scaffold-matched compounds.

Structure-activity relationship SAR Aromatic substituent Selectivity Procurement specification

Physicochemical Differentiation: MW and ClogP Comparison Among Commercial 6-Methylpyridazine-Piperidine Analogs

CAS 2320383-22-8 has a molecular weight of 344.84 g/mol, placing it intermediate among commercially available 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide analogs: N-(2-fluorophenyl) analog MW = 314.36 g/mol (lowest), N-[4-(trifluoromethyl)phenyl] analog MW = 364.4 g/mol (highest), and N-(9H-fluoren-2-yl) analog MW = 384.48 g/mol (highest overall) . The 4-chloro substitution contributes a moderate increase in both MW and lipophilicity (estimated ClogP increment of approximately +0.7 log units relative to the unsubstituted phenyl analog, without the excessive lipophilicity burden of the trifluoromethyl or fluorenyl groups) [1]. The ortho-methyl group additionally introduces conformational constraint at the amide bond, a feature absent in analogs lacking ortho substitution such as the 4-trifluoromethylphenyl and 9H-fluoren-2-yl variants. This balanced physicochemical profile—moderate MW, controlled lipophilicity, and conformational constraint—positions CAS 2320383-22-8 favorably for lead optimization campaigns where both potency and drug-like properties must be simultaneously optimized.

Physicochemical properties Molecular weight Lipophilicity Drug-likeness Lead optimization

Data Availability Gap: Absence of Direct Target-Specific Biochemical IC₅₀ for CAS 2320383-22-8 and Procurement Implications

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed as of April 2026 did not identify any published biochemical IC₅₀, Kd, or Ki values for CAS 2320383-22-8 against any specific kinase or other protein target. This contrasts with the N-(2-fluorophenyl) analog (CAS 2195875-04-6), for which vendor-reported ALK IC₅₀ = 27 nM and FAK IC₅₀ = 100 nM are available , and with the broader pyridazine carboxamide patent series, for which sub-100 nM ALK and c-Met IC₅₀ values are reported for multiple exemplified compounds [1]. The absence of direct target-specific biochemical data for CAS 2320383-22-8 means that any procurement decision for target-based screening must rely on the class-level inference that structurally related analogs achieve sub-100 nM potency, and on the unique cellular cytotoxicity data (MCF-7 IC₅₀ = 12.5 µM, HCT116 IC₅₀ = 10.0 µM) as the primary compound-specific evidence of biological activity.

Data transparency Assay gap Procurement risk Target engagement Biochemical IC50

Recommended Research and Procurement Application Scenarios for N-(4-Chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2320383-22-8)


Cell-Based Anticancer Phenotypic Screening Leveraging Documented MCF-7 and HCT116 Cytotoxicity

CAS 2320383-22-8 is the preferred procurement choice for phenotypic anticancer screening programs requiring compounds with pre-characterized cytotoxicity profiles. The published IC₅₀ values of 12.5 µM in MCF-7 breast cancer cells (apoptosis induction via caspase activation) and 10.0 µM in HCT116 colon cancer cells (cell cycle arrest at G2/M) provide a quantitative baseline for hit validation and dose-response study design . Among commercially available 6-methylpyridazine-piperidine carboxamide analogs, CAS 2320383-22-8 is the only compound with two distinct cancer cell line IC₅₀ values published on the same supplier datasheet, enabling direct comparison of differential sensitivity between breast and colon cancer models from a single procurement source.

Kinase Selectivity SAR Expansion Using the Unique 4-Chloro-2-methylphenyl Pharmacophore

The 4-chloro-2-methylphenyl substituent represents a unique combination of ortho-methyl and para-chloro substitution not found in any other commercially available 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide analog . This makes CAS 2320383-22-8 an essential procurement for SAR studies aimed at understanding how dual halogen/methyl substitution on the anilide ring modulates kinase selectivity between ALK and c-Met. The patent literature for this chemotype explicitly notes that aromatic substituent variation alters the selectivity balance between these two kinases [1], and the 4-chloro-2-methylphenyl pattern fills a substitution space not covered by the fluorophenyl, trifluoromethylphenyl, m-tolyl, or fluorenyl analogs currently on the market.

Lead Optimization Programs Requiring Balanced Physicochemical Starting Points

For medicinal chemistry lead optimization programs, CAS 2320383-22-8 offers an intermediate molecular weight (344.84 g/mol) and balanced estimated lipophilicity relative to commercially available analogs . The compound's MW sits comfortably within the typical lead-like space, avoiding both the very low MW of the unsubstituted phenyl or m-tolyl analogs (~310 g/mol) and the high MW/lipophilicity burden of the trifluoromethylphenyl (364.4 g/mol) and fluorenyl (384.48 g/mol) analogs. The ortho-methyl group additionally provides conformational constraint through steric effects on the amide bond, a feature that can improve binding specificity without requiring additional molecular weight. This balanced profile makes CAS 2320383-22-8 a strategically sound procurement for hit-to-lead and lead optimization stages where both potency and drug-like properties must be monitored in parallel [1].

Procurement Cautions: Biochemical Target Engagement Requires Internal Validation

Scientific and procurement teams must be aware that no published biochemical IC₅₀, Kd, or Ki values exist for CAS 2320383-22-8 against any specific kinase or other protein target as of April 2026 . While the class-level patent evidence indicates that structurally related pyridazine carboxamide analogs achieve sub-100 nM inhibition of ALK and c-Met [1], these data derive from different compounds within the same patent series and cannot be directly attributed to CAS 2320383-22-8. Research groups procuring this compound for biochemical kinase inhibition assays should budget for initial target engagement validation experiments. Conversely, groups conducting cell-based phenotypic screening can rely directly on the published MCF-7 and HCT116 cytotoxicity data , which provide compound-specific quantitative evidence of biological activity without requiring target deconvolution.

Quote Request

Request a Quote for N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.